(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol
Description
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol is a cyclopropane-containing alcohol derivative featuring a tert-butyl-substituted benzyl group and a hydroxymethyl substituent on the cyclopropane ring. Its molecular formula is C₁₅H₂₂O, with a molecular weight of 218.33 g/mol. This compound is structurally related to intermediates used in pharmaceutical research, particularly in the synthesis of RyR2 (ryanodine receptor 2) stabilizers and BACE1 (beta-secretase 1) inhibitors .
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
[1-[(4-tert-butylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C15H22O/c1-14(2,3)13-6-4-12(5-7-13)10-15(11-16)8-9-15/h4-7,16H,8-11H2,1-3H3 |
InChI Key |
WXMKBBKTBKXSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-tert-butylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzylic position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially modulating their activity. The tert-butylbenzyl substituent can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanol and analogous compounds:
Key Comparative Analysis
Substituent Effects
- tert-Butyl vs. Bromophenyl: The tert-butyl group in the target compound is electron-donating and sterically bulky, enhancing lipophilicity compared to the electron-withdrawing bromine in (4-Bromophenyl)(cyclopropyl)methanol. This difference may influence pharmacokinetic properties such as metabolic stability and tissue penetration .
- Hydroxymethyl vs. Carbamate/Silyl Ether: The unprotected hydroxymethyl group in the target compound increases polarity and reactivity compared to carbamate- or silyl ether-protected analogues (e.g., compounds in and ).
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